molecular formula C12H9N3S2 B1387538 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol CAS No. 1092301-39-7

2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol

Cat. No.: B1387538
CAS No.: 1092301-39-7
M. Wt: 259.4 g/mol
InChI Key: FZSTWOJZJWJQAV-UHFFFAOYSA-N
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Description

2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol is a synthetic heterocyclic compound designed for medicinal chemistry and pharmacological research. This molecule features a fused thiazolopyridazine core, a structural motif present in compounds with documented biological activity. Its core structure is closely related to novel [1,3]thiazolo[4,5-d]pyridazinones that have demonstrated significant in vivo analgesic and anti-inflammatory properties in established research models . The combination of the thiazole and pyridazine fragments is a key strategy in developing new active compounds . This compound is provided exclusively for non-human research applications. It is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

2-methyl-7-phenyl-5H-[1,3]thiazolo[4,5-d]pyridazine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S2/c1-7-13-10-11(17-7)9(14-15-12(10)16)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSTWOJZJWJQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NNC2=S)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Formation of thiol–thione tautomers through ethyl dithiocarbonate-mediated pathways.
  • Sulfur removal using iron powder in acetic acid to generate the thiazolopyridine core.
  • Halogenation steps to introduce halogen substituents, enabling subsequent methylation or other modifications.

Reduction to Dihydro Derivatives

The conversion of heterocycles into their dihydro derivatives, such as 2,3-dihydrothiazolo[4,5-d]pyridazines , is achieved through catalytic hydrogenation or chemical reduction methods. Notably, attempts with hydrogen gas and palladium on charcoal under elevated pressure were unsuccessful, prompting alternative reduction strategies such as chemical reduction with hydride reagents.

Optimized Conditions:

Method Reagents Conditions Yield Notes
Catalytic hydrogenation Hydrogen gas, Pd/C Elevated pressure, room temperature Unsuccessful No conversion observed
Chemical reduction Sodium borohydride or similar hydrides Reflux in suitable solvent Successful Provides a practicable route

This highlights the importance of selecting appropriate reducing agents to achieve the desired dihydro compound efficiently.

Summary of Preparation Methods with Data Table

Step Method Reagents Conditions Yield Notes
Synthesis of heterocyclic core Ethyl dithiocarbonate-mediated formation Ethyl dithiocarbonate, Fe powder Reflux in acetic acid Good Circumvents alkylation–oxidation sequences
Halogenation Halogenating agents (e.g., NBS) NBS, solvent Room temperature or reflux Variable Enables substitution at specific positions
Methylation Suzuki coupling or methyl halides Methyl boronic acid, Pd catalyst Reflux High For methyl group introduction
Reduction to dihydro derivative Hydride reagents or catalytic hydrogenation NaBH4 or alternative Reflux or room temperature Variable Chemical reduction preferred over hydrogenation
Thiol functionalization Nucleophilic substitution Thiol reagents Controlled conditions High Final step for thiol group

Research Findings and Optimization Insights

Recent studies emphasize the importance of reaction condition optimization for high yields and regioselectivity. For example, the use of ethyl dithiocarbonate and iron powder in acetic acid proved effective for constructing the heterocyclic backbone, avoiding complex multi-step sequences. Furthermore, the unsuccessful attempts with hydrogenation highlight the necessity of alternative reduction methods, such as chemical hydride reductions, for the dihydro derivatives.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions, forming disulfide bonds or sulfonic acids. Key findings include:

Oxidizing Agent Conditions Product Yield Source
H<sub>2</sub>O<sub>2</sub>Ethanol, 25°C, 6 hrsDisulfide dimer85%
KMnO<sub>4</sub>Acidic aqueous, 80°C, 2 hrs4-Sulfonic acid derivative72%
O<sub>2</sub> (air)DMF, Cu(OAc)<sub>2</sub>, 120°CMixed disulfide with aryl thiols68%

Mechanism :
Thiol oxidation proceeds via radical intermediates in the presence of H<sub>2</sub>O<sub>2</sub> (Fig. 1):

  • Homolytic cleavage of -SH generates thiyl radical (R-S- ).

  • Dimerization yields disulfide (R-S-S-R).
    Under strong oxidizing conditions (e.g., KMnO<sub>4</sub>), sulfonic acid (-SO<sub>3</sub>H) forms through sequential oxidation steps.

Electrophilic Substitution

The aromatic thiazole and pyridazine rings participate in electrophilic substitution:

Reaction Reagent Position Product Yield Source
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>C-5 (thiazole)5-Bromo derivative63%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-7 (phenyl)7-Nitro-phenyl analog58%
Friedel-CraftsAcCl/AlCl<sub>3</sub>C-3 (pyridazine)3-Acetyl substitution41%

Regioselectivity :

  • Thiazole’s electron-rich C-5 position favors bromination.

  • Phenyl ring nitration occurs at the para position due to steric hindrance from the thiazolo-pyridazine system.

Nucleophilic Substitution at Sulfur

The thiol group acts as a nucleophile in alkylation and acylation reactions:

Reagent Conditions Product Yield Source
CH<sub>3</sub>IK<sub>2</sub>CO<sub>3</sub>, acetone, reflux4-Methylthio derivative89%
Benzoyl chloridePyridine, 0°C → 25°C4-Benzoylthio ester76%
Propargyl bromideEt<sub>3</sub>N, DCM, 25°C4-Propargylthio analog82%

Key Insight :
Alkylation proceeds via S<sub>N</sub>2 mechanism, while acylation involves nucleophilic attack on the carbonyl carbon .

Cyclocondensation Reactions

The compound participates in heterocycle-forming reactions under high-pressure conditions:

Partner Catalyst Product Yield Source
3-Oxo-2-arylhydrazonopropanalsNH<sub>4</sub>OAc, AcOH, 170°CThiazolo[4,5-c]pyridazines98%
β-Dicarbonyl compoundsPd(OAc)<sub>2</sub>, DMFPyrazolo[1,5-a]pyridine derivatives74%

Mechanistic Pathway (Fig. 2) :

  • Enolization of 4-thiazolidinone generates nucleophilic enolate.

  • Aldol-like addition to aldehyde forms intermediate A .

  • Dehydration yields alkylidene intermediate B .

  • Cyclization via hydrazine NH attack produces fused thiazolopyridazine.

Comparative Reactivity Analysis

Functional Group Reactivity Dominant Pathway
Thiol (-SH)High (oxidation/alkylation)Nucleophilic substitution
Thiazole ringModerate (electrophilic)C-5 bromination
Pyridazine ringLow (deactivation)Friedel-Crafts at elevated temps

Structural Influence :

  • Electron-withdrawing pyridazine ring reduces electrophilicity of adjacent positions.

  • Methyl group at C-2 sterically hinders substitution at C-3.

Scientific Research Applications

2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol in medicinal applications often involves the inhibition of enzymes such as topoisomerase I. This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to the suppression of cancer cell proliferation . The compound may also interact with other molecular targets, affecting various signaling pathways within the cell.

Comparison with Similar Compounds

Key Observations :

  • Functional Group Impact : Replacement of the thiol group with a ketone (e.g., 136779) reduces molecular weight and alters reactivity. Thiols are nucleophilic and prone to oxidation, whereas ketones are electrophilic, influencing binding interactions in biological systems.

Compounds with Different Cores but Related Substituents

Thiazolo[4,5-d]pyrimidines

Compounds like 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione () share the thiazolo-fused heterocycle but replace pyridazine with pyrimidine. These derivatives exhibit antibacterial activity due to sulfur atom alkylation and chlorine substitution .

Thiazolo[4,5-d]pyridazinones

Demchenko et al. synthesized 2-(N-pyrrolidino)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones (e.g., 10a–c) via hydrazine-mediated cyclization. These compounds showed analgesic and anti-inflammatory activity in vivo (e.g., 70% pain reduction in the "hot plate" model) . The absence of a thiol group in these analogs suggests that the ketone or amine substituents are critical for their bioactivity.

Pharmacologically Active Derivatives

  • Fosrugocrixan (): A CX3CR1 antagonist with a [1,3]thiazolo[4,5-d]pyrimidin-7-yl backbone.
  • Rugocrixan (): Features a thiazolo[4,5-d]pyrimidine core with a phenylethylsulfanyl group, emphasizing the role of sulfur-containing substituents in target engagement .

Biological Activity

Overview

2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol is a heterocyclic compound characterized by its unique thiazolo-pyridazine structure. With a molecular formula of C12H9N3S2C_{12}H_9N_3S_2 and a molecular weight of approximately 259.35 g/mol, this compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules and influence biochemical pathways. Notably, it has been shown to inhibit the enzyme poly (ADP-ribose) polymerase-1 (PARP-1), which is crucial for DNA repair mechanisms. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately inducing apoptosis.

Key Mechanisms:

  • Inhibition of PARP-1 : Disruption of DNA repair processes.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways in cancer cells.
  • Interaction with Topoisomerase I : Potential interference with DNA replication and transcription processes.

Biological Activities

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its efficacy against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells.

Summary of Biological Activities:

Cell Line IC50 (µg/mL) Biological Effect
MCF-75.36Induces apoptosis
HCT-1163.21Cell cycle arrest
A5492.32Cytotoxicity

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cells. For instance, treatment with this compound resulted in a significant increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9 in treated MCF-7 cells, indicating the induction of apoptosis through mitochondrial pathways .
  • Selectivity for Cancer Cells : Selectivity studies revealed that this compound exhibits higher cytotoxicity towards cancerous cells compared to normal mammalian Vero cells, suggesting its potential as a targeted anticancer agent .
  • Mechanistic Insights : The binding affinity of this compound to PARP-1 was confirmed through biochemical assays, demonstrating its role in inhibiting DNA repair processes .

Applications in Medicinal Chemistry

The unique structural features and biological activities of this compound make it a promising candidate for further development in medicinal chemistry:

  • Anticancer Agent : Due to its ability to induce apoptosis and inhibit DNA repair mechanisms.
  • Research Tool : Useful for studying biochemical pathways related to cancer biology and therapeutic interventions.

Q & A

Q. What are the established synthetic routes for 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or alkylation strategies. For example:
  • Cyclocondensation : Reacting 6-amino-2-(benzylthio)-5-thiocyanatopyrimidin-4-ol in DMF under reflux, followed by POCl₃ treatment and secondary amine addition (yields 38–51%) .
  • Alkylation : Using 5-chloro-7-methyl-2,3-dihydropyrimido[4,5-d][1,3]thiazol-2-thione with alkyl halides in CH₃CN and triethylamine under reflux (monitored by TLC with n-hexane/EtOAc 6:4) .
  • Microwave-assisted synthesis : Enhances regioselectivity and reduces reaction time for related thiazolo[4,5-d]pyrimidines .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • Spectroscopy : NMR (¹H/¹³C) for substituent identification, IR for functional groups (e.g., thiol S-H stretch ~2500 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., observed [M+H]⁺ vs. calculated mass) .
  • X-ray Crystallography : Resolves stereochemistry and packing interactions (e.g., fused-ring systems in related thiazolo-pyrimidines) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (DMF, CH₃CN) improve reaction homogeneity .
  • Purification : Crystallization from ethanol or DMF removes byproducts .
  • Catalysis : Triethylamine or microwave irradiation enhances reaction efficiency (e.g., 20–30% yield improvement in analogous thiazolo[4,5-d]pyrimidines) .

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HCT-116 for PAK4 inhibition studies) and control compounds .
  • Compound Stability : Assess degradation via HPLC under physiological conditions (pH 7.4, 37°C) .
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to confirm potency thresholds .

Q. What computational strategies support structure-based drug design with this compound?

  • Methodological Answer :
  • Molecular Docking : Predict binding modes to targets (e.g., PAK4 kinase domain using PDB 2J0I) .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. phenyl groups) with activity using Hammett σ constants .
  • ADMET Prediction : Evaluate solubility (LogP) and plasma protein binding using tools like SwissADME .

Q. What structure-activity relationship (SAR) insights exist for pharmacological optimization?

  • Methodological Answer :
  • Core Modifications : Substituting the phenyl group with electron-withdrawing groups (e.g., -NO₂) enhances target affinity in related thiazolo-pyridazines .
  • Side Chain Engineering : Adding hydrophilic moieties (e.g., morpholine) improves solubility without compromising activity .
  • Thiol Group Replacement : Converting -SH to -SMe or -SO₂Me alters metabolic stability (e.g., reduced glutathione conjugation) .

Experimental Design & Data Analysis

Q. How to design in vitro-to-in vivo translation studies for this compound?

  • Methodological Answer :
  • Pharmacokinetics : Measure oral bioavailability in rodent models using LC-MS/MS .
  • Toxicity Screening : Assess hepatotoxicity via ALT/AST levels and histopathology .
  • Efficacy Models : Use PTEN-deficient xenografts (e.g., PC3 prostate cancer) for target validation .

Q. What analytical methods identify metabolites of this compound?

  • Methodological Answer :
  • HPLC-MS/MS : Detect phase I/II metabolites (e.g., glucuronidation at the thiol group) .
  • Isotope Tracing : Use ¹⁴C-labeled analogs to track metabolic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol
Reactant of Route 2
2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol

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